molecular formula C23H22N2O4 B10805654 3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide

3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide

Cat. No.: B10805654
M. Wt: 390.4 g/mol
InChI Key: XEHNYVHIBMLVFH-IWIPYMOSSA-N
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Description

3,4,5-Trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with three methoxy groups and a phenylmethylideneamino group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the imine linkage.

Industrial Production Methods

On an industrial scale, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5-Trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and imine linkage play crucial roles in its binding affinity and reactivity with biological molecules. Studies suggest that it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: A simpler analog with similar methoxy substitutions but lacking the imine linkage.

    3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: Another derivative with an additional methoxy group on the phenyl ring.

    3,4,5-Trimethoxy-N-p-tolylbenzamide: A related compound with a tolyl group instead of the phenylmethylideneamino group.

Uniqueness

3,4,5-Trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide stands out due to its unique imine linkage and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(Z)-(4-phenylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H22N2O4/c1-27-20-13-19(14-21(28-2)22(20)29-3)23(26)25-24-15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26)/b24-15-

InChI Key

XEHNYVHIBMLVFH-IWIPYMOSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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